1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of a phthalazinone moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of the phthalazinone intermediate. This can be achieved by the cyclization of an appropriate hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. This involves reacting the phthalazinone intermediate with a thiophene derivative in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to the corresponding dihydrophthalazine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrophthalazine derivatives.
Substitution Products: Thiophene-substituted derivatives.
Scientific Research Applications
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both a phthalazinone moiety and a thiophene ring, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19-14(20)11-6-3-2-5-10(11)12(18-19)9-16-15(21)17-13-7-4-8-22-13/h2-8H,9H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGSQPACPPTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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